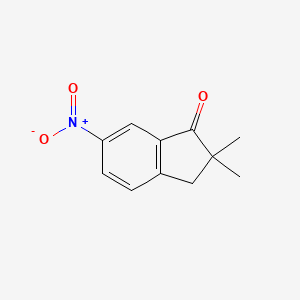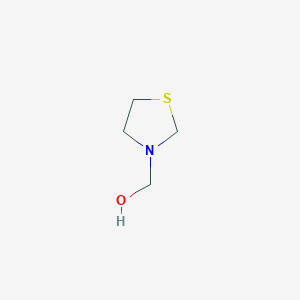
(1,3-Thiazolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Thiazolidin-3-yl)methanol is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-3-yl)methanol typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is the one-pot multicomponent reaction (MCR) in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA) . This method is efficient and yields high-purity products.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and click chemistry are utilized to improve the efficiency and environmental sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Thiazolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which can reduce the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, nucleophiles
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted thiazolidines .
Wissenschaftliche Forschungsanwendungen
(1,3-Thiazolidin-3-yl)methanol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (1,3-Thiazolidin-3-yl)methanol involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidin-4-one: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Thiazolidine-2-thione: Investigated for its potential as an anti-inflammatory and anticancer agent.
Uniqueness: (1,3-Thiazolidin-3-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which enhances its solubility and reactivity compared to other thiazolidine derivatives . This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
143131-55-9 |
|---|---|
Molekularformel |
C4H9NOS |
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
1,3-thiazolidin-3-ylmethanol |
InChI |
InChI=1S/C4H9NOS/c6-3-5-1-2-7-4-5/h6H,1-4H2 |
InChI-Schlüssel |
UDWSGVUITMBKED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


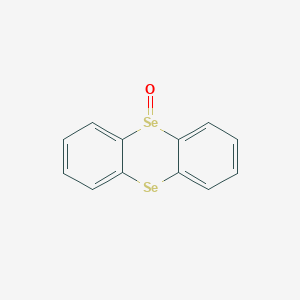
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
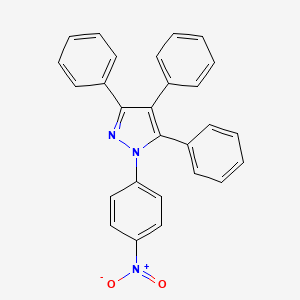
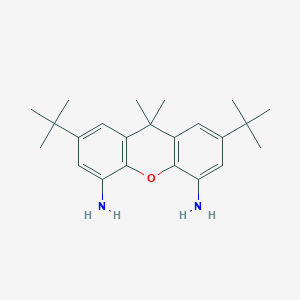

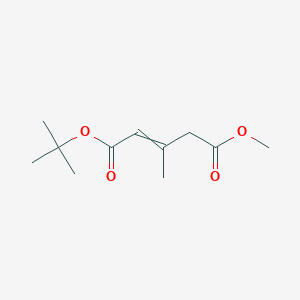
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
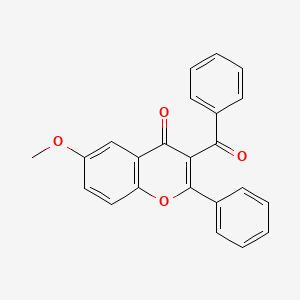
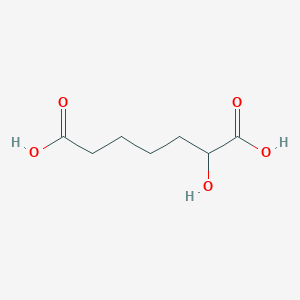


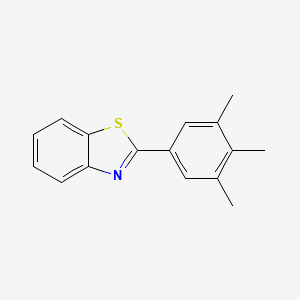
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
